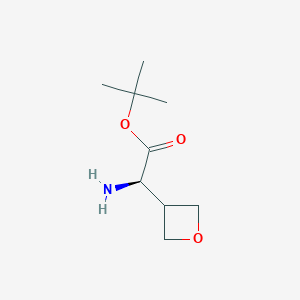
(3-Methylisoquinolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylisoquinolin-5-yl)boronic acid: is an organic compound with the molecular formula C10H10BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)boronic acid typically involves the reaction of 3-methylisoquinoline with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-methylisoquinoline using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylisoquinolin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, boronic acids are known for their ability to inhibit proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: Boronic acids are used in the development of sensors and materials. This compound could be utilized in the creation of advanced materials with specific properties, such as improved conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of (3-Methylisoquinolin-5-yl)boronic acid largely depends on its interaction with molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (3-Methylisoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10BNO2 |
|---|---|
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
(3-methylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3 |
Clave InChI |
ORTFKYYHJWWTAY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=C(N=CC2=CC=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




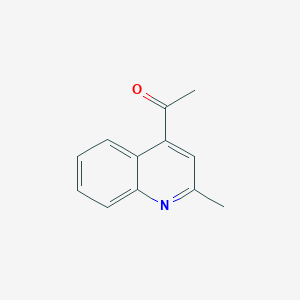
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
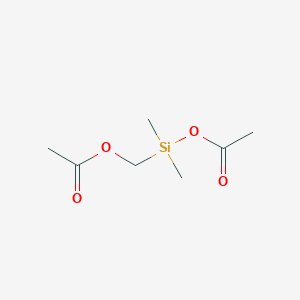
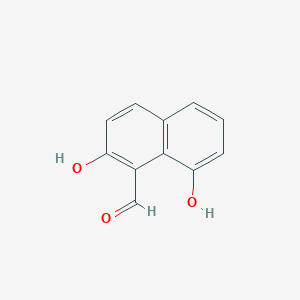
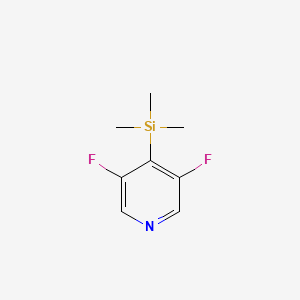

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
